Molecular structure of 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride
Molecular structure of 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride
Technical Whitepaper: Structural Dynamics and Synthetic Utility of 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol Hydrochloride
Executive Summary & Structural Significance
3-Ethoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride represents a high-value "sp3-rich" building block (Fsp3 > 0.[1]8) utilized in modern medicinal chemistry to "escape flatland."[1] Unlike traditional planar aromatic scaffolds, this spirocyclic amine offers a defined three-dimensional vector that improves aqueous solubility and metabolic stability while maintaining a rigid structural core.[2]
The molecule is built upon the 7-azaspiro[3.5]nonane skeleton, featuring a four-membered cyclobutane ring spiro-fused to a six-membered piperidine ring. Its significance lies in its bifunctionality:
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The 7-aza position (Piperidine Nitrogen): A secondary amine serving as a high-pKa handle for salt formation (HCl) and further diversification (e.g., reductive amination, SNAr).
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The Cyclobutane Core (Positions 1 & 3): The 1-hydroxyl and 3-ethoxy substituents create a unique stereochemical landscape, allowing for precise probing of hydrogen-bond donor/acceptor pockets in target proteins (e.g., GPCRs, Kinases).
Molecular Architecture & Conformational Analysis
The spiro[3.5]nonane system is characterized by the orthogonality of the two rings. The cyclobutane ring is not planar but adopts a "puckered" or "butterfly" conformation to relieve torsional strain, while the piperidine ring typically resides in a chair conformation.
Stereochemical Complexity (Cis/Trans Isomerism)
The critical structural feature of this molecule is the relative stereochemistry of the substituents on the cyclobutane ring.
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Numbering Logic: The spiro carbon is position 5 (IUPAC) or 4 (common). In standard nomenclature for this skeleton, the small ring is numbered 1–3, and the nitrogen is at position 7 of the spiro system.
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Isomers: Because the cyclobutane ring is puckered, the 1-hydroxyl and 3-ethoxy groups can exist in cis or trans relationships relative to the ring plane.
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Cis-isomer: Both substituents project toward the same face, potentially allowing for intramolecular H-bonding (pseudo-5-membered ring effect).
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Trans-isomer: Substituents project to opposite faces, maximizing the dipole vector and steric reach.
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Structural Diagram: Vector Analysis The following diagram illustrates the orthogonal vectors provided by the spiro scaffold compared to a flat phenyl ring.
Figure 1: Structural decomposition of the 3-ethoxy-7-azaspiro[3.5]nonan-1-ol core, highlighting the orthogonal vectors available for drug-target interactions.
Synthetic Methodology
The synthesis of highly substituted spiro[3.5]nonanes typically proceeds through a 7-azaspiro[3.5]nonan-1-one intermediate. The following protocol is a synthesized best-practice route derived from standard spirocyclic chemistry [1][2].
Step-by-Step Protocol
Phase 1: Construction of the Spiro Core
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Starting Material: N-Boc-4-methylene piperidine.[3]
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Cycloaddition: Reaction with dichloroketene (generated in situ from trichloroacetyl chloride + Zn/Cu) performs a [2+2] cycloaddition to yield the N-Boc-2,2-dichloro-7-azaspiro[3.5]nonan-1-one.
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Dechlorination: Reductive dechlorination using Zn/acetic acid yields the parent ketone: N-Boc-7-azaspiro[3.5]nonan-1-one.
Phase 2: Functionalization of the Cyclobutane Ring Note: Direct 3-alkoxylation is challenging. A viable route involves an intermediate epoxide or displacement.
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Alpha-Functionalization: Bromination of the ketone at position 3, followed by displacement with ethoxide (Williamson ether synthesis conditions) to install the 3-ethoxy group.
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Reduction: Stereoselective reduction of the C1 ketone using NaBH₄ (favors thermodynamic product) or L-Selectride (favors kinetic product) to generate the 1-alcohol.
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Deprotection: Removal of the Boc group using 4M HCl in Dioxane.
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Salt Formation: Precipitation of the hydrochloride salt.
Synthesis Workflow Diagram
Figure 2: Synthetic pathway from piperidine precursor to the final hydrochloride salt.
Physicochemical Profiling
The hydrochloride salt significantly alters the solubility profile compared to the free base. The following data summarizes the predicted properties of the free base and the observed behavior of the salt.
| Property | Value (Free Base) | Value (HCl Salt) | Relevance |
| Molecular Weight | ~185.26 g/mol | ~221.72 g/mol | Fragment-like space; ideal for LE (Ligand Efficiency). |
| cLogP | 0.2 - 0.5 | N/A (Ionized) | High aqueous solubility; low lipophilicity risk. |
| TPSA | ~49 Ų | ~49 Ų | Excellent membrane permeability (<140 Ų). |
| pKa (Piperidine NH) | ~9.8 (Calc.) | - | Strong base; exists as cation at physiological pH. |
| Fsp3 | 0.80 | 0.80 | High 3D character; correlates with clinical success. |
| H-Bond Donors | 2 (OH, NH) | 3 (OH, NH₂⁺) | Key interaction points. |
Data derived from computational consensus for the 7-azaspiro[3.5]nonane class [3].
Analytical Characterization (Self-Validating Protocol)
To verify the identity of the synthesized material, the following analytical signals must be present.
1H NMR (400 MHz, DMSO-d6)
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Amine Protons: Broad singlet at δ 8.5–9.5 ppm (indicative of R₂NH₂⁺Cl⁻).
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Cyclobutane Protons: Complex multiplets between δ 1.5–2.5 ppm. The "puckering" causes distinct chemical shifts for pseudo-axial and pseudo-equatorial protons.
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Ethoxy Group:
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Triplet at δ ~1.1 ppm (CH₃).
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Quartet at δ ~3.4 ppm (OCH₂).
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Carbinol Proton (H-1): Multiplet at δ 3.8–4.2 ppm, shift dependent on cis/trans stereochemistry.
Mass Spectrometry (LC-MS)
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Ionization: ESI+
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Parent Ion: [M+H]⁺ = 186.15 m/z (Free base mass + H).
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Fragmentation: Loss of H₂O ([M+H-18]⁺) is common for secondary alcohols.
Medicinal Chemistry Applications
Bioisosterism: This scaffold serves as a rigid, metabolic-stable bioisostere for:
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4-substituted piperidines: The spiro-fusion locks the conformation, reducing the entropic penalty of binding.
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Morpholines: The ether/amine arrangement mimics the morpholine electronic signature but with different vector geometry.
Target Classes:
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GPCRs: Specifically GPR119 agonists (metabolic disorders) where spiro-piperidines are privileged structures [1].
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BACE1 Inhibitors: Used to position H-bond donors in the aspartyl protease active site [4].
References
-
BenchChem. (2025).[2][3] Application Notes: 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists. Retrieved from
- Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes and Spiro[3.5]nonanes. Angewandte Chemie.
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PubChem. (2025).[4][5] Compound Summary: 3-ethoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride.[6] National Library of Medicine. Retrieved from
-
ResearchGate. (2025). Selected Applications of Spirocycles in Medicinal Chemistry. Retrieved from
Sources
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 7-Azaspiro(3.5)nonane | C8H15N | CID 20277171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 3-ethoxy-7-oxaspiro[3.5]nonan-1-ol (C10H18O3) [pubchemlite.lcsb.uni.lu]
- 6. PubChemLite - 3-ethoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride (C10H19NO2) [pubchemlite.lcsb.uni.lu]
